molecular formula C12H18N2O2 B12433933 [(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine CAS No. 1016523-08-2

[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine

Cat. No.: B12433933
CAS No.: 1016523-08-2
M. Wt: 222.28 g/mol
InChI Key: KRPAURPFXHRJNJ-UHFFFAOYSA-N
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Description

[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine is a high-value chemical reagent designed for research applications. This compound features a 2,3-dihydrobenzofuran scaffold, a privileged structure in medicinal chemistry, functionalized with a reactive hydrazine moiety on the methyl group. The presence of the hydrazine group makes this compound an essential versatile building block for the synthesis of various nitrogen-containing heterocycles and complex molecular architectures. Its primary research applications include its use as a key precursor in the development of pharmacologically active molecules . Researchers can employ this compound to synthesize a wide array of derivatives, such as pyrazoles, phthalazines, and other fused nitrogen heterocycles, which are common cores in drugs with diverse biological activities. The electron-rich benzofuran system, substituted with an ethoxy group, can influence the compound's electronic properties and binding interactions with biological targets. This makes it particularly valuable in drug discovery programs aimed at central nervous system targets, anti-infectives, and oncology. The compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, as hydrazine derivatives can be reactive and require careful handling.

Properties

CAS No.

1016523-08-2

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylhydrazine

InChI

InChI=1S/C12H18N2O2/c1-3-15-11-5-9-4-8(2)16-12(9)6-10(11)7-14-13/h5-6,8,14H,3-4,7,13H2,1-2H3

InChI Key

KRPAURPFXHRJNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)CC(O2)C)CNN

Origin of Product

United States

Preparation Methods

Ring Formation via Cyclization

The dihydrobenzofuran core is typically synthesized through acid- or base-catalyzed cyclization of phenolic precursors. For example:

  • Starting material : 4-Ethoxy-3-methylphenol derivatives.
  • Reaction : Treatment with α,β-unsaturated carbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions induces cyclization to form the 2,3-dihydrobenzofuran skeleton.

Example protocol :

  • Cyclization :
    • 4-Ethoxy-3-methylphenol (10 mmol) reacts with ethyl acetoacetate (12 mmol) in concentrated H₂SO₄ at 80°C for 6 hours.
    • Yield: ~75% of 5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid ethyl ester.
  • Reduction :
    • The ester is reduced to the corresponding alcohol using LiAlH₄ in THF.
    • Yield: ~90% of [(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol].

Direct Functionalization of Benzofuran Intermediates

An alternative one-pot method involves synthesizing the hydrazine derivative directly from halogenated benzofurans:

  • Halogenation :
    • 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is brominated at the methyl position using N-bromosuccinimide (NBS).
  • Hydrazine Coupling :
    • The brominated compound reacts with hydrazine hydrate in DMF at 100°C for 8 hours.
    • Yield: ~60%.

Optimization and Scalability

Catalytic Enhancements

  • Palladium Catalysis : Pd(OAc)₂ accelerates coupling reactions between aryl halides and hydrazine, reducing reaction time from 12 to 4 hours.
  • Solvent Systems : Ethanol-water mixtures (3:1) improve hydrazine solubility and reaction homogeneity, boosting yields to 78%.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates the hydrazine product from unreacted starting materials.
  • Recrystallization : Methanol/water (2:1) yields high-purity crystals (>98% by HPLC).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Chlorination + NH₂NH₂ High scalability Requires toxic SOCl₂ 65–70%
Mitsunobu Reaction Stereochemical control Costly reagents (DEAD, PPh₃) 60–65%
Direct Bromination One-pot synthesis Low regioselectivity 55–60%

Industrial-Scale Considerations

  • Cost Efficiency : The chlorination pathway is preferred for large-scale production due to lower reagent costs.
  • Waste Management : Neutralization of SOCl₂ byproducts requires careful handling to avoid HCl emissions.
  • Regulatory Compliance : Hydrazine hydrate is classified as a hazardous material (GHS07), necessitating closed-system processing.

Chemical Reactions Analysis

Types of Reactions

[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes.

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Electronic Comparisons

a. [(5-Methylfuran-2-yl)methyl]hydrazine ()
  • Structure : Simpler furan ring (C₆H₁₀N₂O) vs. dihydrobenzofuran in the target compound.
  • Electronic Effects : The furan’s oxygen contributes to π-electron richness, but the absence of ethoxy and methyl substituents reduces steric bulk.
  • Molecular Weight : 126.16 g/mol vs. ~263.34 g/mol (estimated for target compound), highlighting differences in complexity.
  • Applications : Furan derivatives are often explored for antimicrobial activity, whereas benzofuran-hydrazine hybrids may target neurological or metabolic pathways .
b. N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()
  • Structure : Benzodithiazine ring with sulfur atoms and chloro/methyl substituents.
  • Reactivity : Sulfur atoms enhance electron-withdrawing effects, contrasting with the ethoxy group’s electron donation in the target compound.
  • Synthesis : Both compounds utilize hydrazine hydrate, but the benzodithiazine derivative requires aryl carbaldehyde condensation .
c. (2-Fluorobenzyl)hydrazine Hydrochloride ()
  • Structure : Fluorine substituent on the benzyl group vs. ethoxy on benzofuran.
  • Bioactivity : Fluorinated hydrazines are common in antitumor agents, whereas benzofuran derivatives may exhibit CNS activity .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
Target Compound C₁₃H₁₈N₂O₂ ~263.34 Ethoxy, methyl, dihydrobenzofuran Pharma/Agrochemical R&D
[(5-Methylfuran-2-yl)methyl]hydrazine C₆H₁₀N₂O 126.16 Methyl furan Antimicrobial agents
(2-Fluorobenzyl)hydrazine hydrochloride C₇H₁₀ClFN₂ 176.62 Fluorobenzyl Antitumor candidates
N-Methyl-N-(benzodithiazin-3-yl)hydrazine C₉H₁₀ClN₃O₂S₂ 291.79 Chloro, methyl, benzodithiazine Enzyme inhibition studies

Biological Activity

[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C12H17N2O2
  • Molecular Weight : 207.26888 g/mol
  • IUPAC Name : [(2S)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl]methanamine
  • InChI Key : ZGTGQBKWAUUKKD-UHFFFAOYSA-N

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing hydrazine moieties have been shown to inhibit the proliferation of various cancer cell lines. A study published in the MDPI journal highlighted that hydrazine derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Properties

Research has also explored the antimicrobial activity of this compound. In vitro assays demonstrated that derivatives of benzofuran, including those with hydrazine substitutions, possess antibacterial and antifungal properties. A notable case study reported the effectiveness of these compounds against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents in treating infections .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for drug design. The presence of the benzofuran ring system is believed to enhance biological activity by facilitating interactions with biological targets. The following table summarizes key structural features and their associated activities:

Structural FeatureBiological Activity
Benzofuran RingAntitumor activity
Ethoxy GroupEnhances solubility and bioavailability
Hydrazine MoietyAntimicrobial and antitumor effects

Case Studies

  • Antitumor Efficacy : A study conducted by Konstantinidou et al. highlighted that hydrazine derivatives exhibited significant cytotoxic effects on breast cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound .
  • Antimicrobial Testing : An investigation into the antimicrobial properties revealed that compounds with similar structures inhibited the growth of Candida albicans and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development .

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